molecular formula C14H15ClN2O2 B1530613 1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione CAS No. 1415719-04-8

1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione

Cat. No. B1530613
CAS RN: 1415719-04-8
M. Wt: 278.73 g/mol
InChI Key: TVPYRVWWNFLNIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine-2,4-dione derivatives has been reported in the literature . These compounds are typically synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione" .

Scientific Research Applications

Molecular and Crystal Structure

Research on compounds structurally related to 1-(4-Chlorophenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione has led to insights into their molecular and crystal structures. For instance, studies have detailed the synthesis and characterization of pyrrolidine diones, revealing their complex structural attributes, including rigid ring systems and intramolecular hydrogen bonding, which contribute to their physical properties and potential reactivity (Ratajczak-Sitarz et al., 1990).

Synthesis and Chemical Properties

Research has explored various synthetic routes and chemical properties of pyrrolidine diones. These studies include methodologies for acylating pyrrolidine diones to produce 3-acyltetramic acids, showcasing the versatility of these compounds in organic synthesis (Jones et al., 1990). Another area of investigation is the one-step synthesis of disubstituted pyrroles from the condensation of diones, highlighting the potential of pyrrolidine diones in facilitating efficient synthetic pathways for complex heterocyclic compounds (Klappa et al., 2002).

Pharmacological Applications

Some derivatives of pyrrolidine diones have been investigated for their pharmacological properties. For example, studies on N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones have examined their anticonvulsant properties, indicating the potential of these compounds in developing new treatments for epilepsy (Kamiński et al., 2013).

Photoluminescent Materials

Pyrrolidine diones have also been incorporated into photoluminescent materials. Research on conjugated polymers containing pyrrolo[3,4-c]pyrrole units has explored their application in electronic devices due to their strong photoluminescence and stability (Beyerlein & Tieke, 2000).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(cyclopropylmethylamino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-10-3-5-11(6-4-10)17-13(18)7-12(14(17)19)16-8-9-1-2-9/h3-6,9,12,16H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPYRVWWNFLNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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